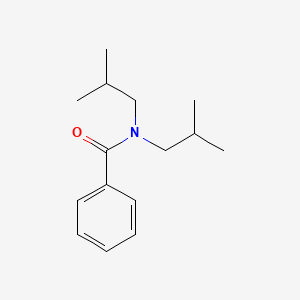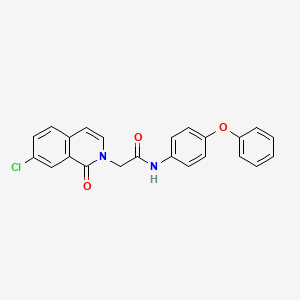
2-(7-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(4-phenoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(4-phenoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of isoquinolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a chloro group and a phenoxyphenyl moiety in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(4-phenoxyphenyl)acetamide typically involves the following steps:
Formation of Isoquinolinone Core: The isoquinolinone core can be synthesized through a Pictet-Spengler reaction, where an appropriate amine reacts with an aldehyde or ketone under acidic conditions.
Introduction of Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Acylation Reaction: The final step involves the acylation of the isoquinolinone core with 4-phenoxyphenylacetic acid or its derivatives under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(7-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(4-phenoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, potassium thiolate, or sodium alkoxide.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.
Medicine: It could be investigated for its potential therapeutic applications in treating various diseases.
Industry: The compound may find use in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(7-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(4-phenoxyphenyl)acetamide would depend on its specific biological target. Generally, isoquinolinone derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of the chloro and phenoxyphenyl groups may enhance its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-(7-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(4-methoxyphenyl)acetamide
- 2-(7-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(4-aminophenyl)acetamide
- 2-(7-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(4-hydroxyphenyl)acetamide
Uniqueness
The unique combination of the chloro group and the phenoxyphenyl moiety in 2-(7-Chloro-1-oxoisoquinolin-2(1H)-yl)-N-(4-phenoxyphenyl)acetamide may confer distinct chemical and biological properties compared to its analogs. This uniqueness could be reflected in its reactivity, binding affinity, and potential therapeutic applications.
Properties
CAS No. |
853319-86-5 |
|---|---|
Molecular Formula |
C23H17ClN2O3 |
Molecular Weight |
404.8 g/mol |
IUPAC Name |
2-(7-chloro-1-oxoisoquinolin-2-yl)-N-(4-phenoxyphenyl)acetamide |
InChI |
InChI=1S/C23H17ClN2O3/c24-17-7-6-16-12-13-26(23(28)21(16)14-17)15-22(27)25-18-8-10-20(11-9-18)29-19-4-2-1-3-5-19/h1-14H,15H2,(H,25,27) |
InChI Key |
FOTUGCIEGCQKMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CN3C=CC4=C(C3=O)C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


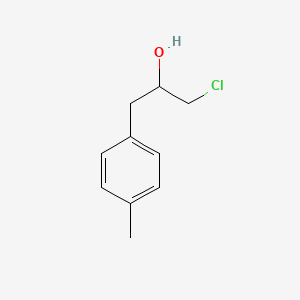





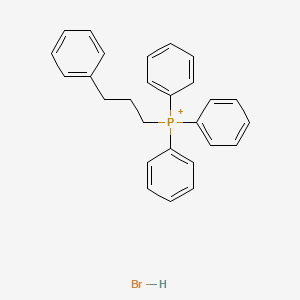
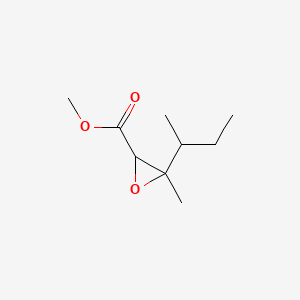




![3-[4-(2-Tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]-2-[[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]methyl]propanoic acid](/img/structure/B11958175.png)
